2,6-Nonadien-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5820-89-3 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(2E,6E)-nona-2,6-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3/b4-3+,8-7+ |
InChI Key |
AMXYRHBJZOVHOL-DYWGDJMRSA-N |
SMILES |
CCC=CCCC=CCO |
Isomeric SMILES |
CC/C=C/CC/C=C/CO |
Canonical SMILES |
CCC=CCCC=CCO |
density |
0.860-0.880 |
Other CAS No. |
28069-72-9 7786-44-9 5820-89-3 |
physical_description |
White to yellowish liquid; powerful, green, vegetable |
Pictograms |
Irritant |
solubility |
Insoluble in water soluble (in ethanol) |
Synonyms |
2,6-nonadien-1-ol nona-2,6-dien-1-ol |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity in Biological Systems
Distribution and Isolation of 2,6-Nonadien-1-ol from Plant Matrices
The presence of this compound is well-documented in a variety of fruits and vegetables, where it contributes significantly to their distinctive flavors and aromas.
This compound is a key aroma compound in cucumber (Cucumis sativus) and melon (Cucumis melo). tinkturenpresse.denih.govthegoodscentscompany.com In cucumbers, C9 alcohols, including (E,Z)-2,6-nonadien-1-ol, are responsible for the characteristic flower-like aromas. nih.govplos.org Its presence, along with its corresponding aldehyde, (2E,6Z)-nona-2,6-dienal, is considered the odoriferous principle of freshly cut cucumbers. tinkturenpresse.de Research has shown that high levels of trans-2-cis-6-nonadien-1-ol are associated with the cucumber-like aroma in some melon cultivars. nih.govbham.ac.uk
The table below summarizes the occurrence of this compound in these common fruits.
| Plant Species | Common Name | Plant Part | Isomer(s) Identified |
| Cucumis sativus | Cucumber | Fruit | (E,Z)-2,6-nonadien-1-ol |
| Cucumis melo | Melon | Fruit | trans-2-cis-6-nonadien-1-ol |
The distribution of this compound in Viola odorata is detailed below.
| Plant Species | Common Name | Plant Part | Isomer(s) Identified |
| Viola odorata | Sweet Violet | Leaf | This compound |
| Viola odorata | Sweet Violet | Flower | (E,Z)-2,6-nonadien-1-ol |
Beyond common fruits and flowers, this compound has been identified in more unique natural products. In aged black garlic (Allium sativum), (E,Z)-2,6-nonadien-1-ol is recognized as one of the key aroma-active compounds, contributing a cucumber-like note to its complex flavor profile which develops during the fermentation process. researchgate.netnih.govatlantis-press.comacs.org Additionally, a study on the essential oil of Piper caninum, a species of wild pepper, identified the related isomer (E,Z)-3,6-nonadien-1-ol as one of its four main chemical components.
The following table shows the presence of these compounds in these products.
| Product/Species | Common Name/Type | Isomer Identified |
| Allium sativum | Black Garlic | (E,Z)-2,6-nonadien-1-ol |
| Piper caninum | Wild Pepper | (E,Z)-3,6-nonadien-1-ol |
Identification in Floral and Foliar Volatiles (e.g., Viola odorata leaf and blossom oil)
Variability of this compound Isomers in Natural Sources
This compound exists in various isomeric forms, primarily distinguished by the cis (Z) or trans (E) configuration of the double bonds. The most commonly cited isomer in scientific literature is (2E,6Z)-2,6-nonadien-1-ol, which is prevalent in cucumber and violet leaf oil. chemicalbook.comnih.gov This specific isomer is often referred to as violet leaf alcohol. thegoodscentscompany.com
Research indicates that different isomers can be found in nature. For instance, while (E,Z)-2,6-nonadien-1-ol is found in cucumbers, the related isomer (E,Z)-3,6-nonadien-1-ol has also been detected. nih.govplos.org Similarly, the essential oil of Piper caninum contains (E,Z)-3,6-nonadien-1-ol. The biosynthesis pathway can influence which isomer is produced; for example, using natural (Z)-3-hexen-1-ol as a starting material in synthesis preferentially yields the (2E,6Z) isomer that is identical to the one found in nature. chemicalbook.com The specific isomer present in a plant can significantly influence its characteristic aroma.
Temporal and Spatial Dynamics of this compound Production in Biological Organisms
The production of this compound within plants is not static; it varies depending on the plant's developmental stage (temporal dynamics) and the specific tissue (spatial dynamics).
Spatial Dynamics: The compound is localized in different parts of the plant. In Cucumis sativus and Cucumis melo, it is primarily found in the fruit. nih.govnih.gov In Viola odorata, it is present in both the leaves and the flowers, indicating distinct spatial distribution of its biosynthesis or accumulation. swsbm.orgusda.gov
Temporal Dynamics: The concentration of this compound can change over time. In cucumber fruit, the content of C9 alcohols, including (E,Z)-2,6-nonadien-1-ol, is lower in the early stages of development and increases significantly as the fruit matures. nih.govresearchgate.netoup.com Studies have shown that the content of (E,Z)-2,6-nonadien-1-ol is higher in the late stages of cucumber fruit development. researchgate.net This shift contributes to the development of the mature "cucumber-like" flavor. nih.gov In some flowering plants like Dracaena fragrans, the emission of (E,Z)-2,6-nonadien-1-ol is rhythmic, occurring mostly during the night as part of its floral scent profile. cmu.ac.th Furthermore, the production of related isomers like (E,Z)-3,6-nonadien-1-ol can be induced in plants like poplar in response to chemical stressors. tandfonline.com
Biosynthetic Pathways and Molecular Regulation of 2,6 Nonadien 1 Ol
Enzymatic Formation from Fatty Acid Precursors (e.g., Linoleic and Linolenic Acid)
The biosynthesis of C9 alcohols and aldehydes, including 2,6-nonadien-1-ol, begins with the lipoxygenase (LOX) pathway, which utilizes polyunsaturated fatty acids like linoleic acid and α-linolenic acid as substrates. researchgate.netmdpi.com These fatty acids are fundamental components of plant cell membranes and are released upon tissue damage or during specific developmental stages. mdpi.com The initial and rate-limiting step in this cascade is the oxygenation of these fatty acids. oup.com
Role of Lipoxygenase (LOX) Enzymes in Hydroperoxidation
Lipoxygenase (LOX) enzymes are non-heme iron-containing dioxygenases that catalyze the introduction of molecular oxygen into polyunsaturated fatty acids. oup.comnih.gov Depending on the specific LOX isozyme, oxygenation can occur at different positions of the fatty acid chain. For the formation of C9 compounds, 9-LOX is the key enzyme, which specifically oxygenates linoleic or linolenic acid at the C9 position to produce 9-hydroperoxy-octadecadienoic acid (9-HPOD) or 9-hydroperoxy-octadecatrienoic acid (9-HPOT), respectively. oup.comnih.gov In contrast, 13-LOX enzymes produce 13-hydroperoxides, which are precursors to C6 "green leaf volatiles". nih.govplos.org The specificity of the LOX enzyme is therefore a critical determinant of the resulting volatile profile. google.com
Catalytic Activity of Hydroperoxide Lyase (HPL) in Cleavage Reactions
The fatty acid hydroperoxides generated by LOX are subsequently cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B and CYP74C). mdpi.comnih.gov HPL enzymes catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group. nih.gov Specifically, the 9-hydroperoxides are cleaved by 9/13-HPL or 9-HPL to yield C9 aldehydes. mdpi.complos.orgsasev.org For instance, the cleavage of 9-HPOT results in the formation of (Z,Z)-3,6-nonadienal and (E,Z)-2,6-nonadienal. tandfonline.com These aldehydes are direct precursors to their corresponding alcohols. tandfonline.com The activity of HPL is a crucial step in the generation of the characteristic C9 aroma compounds. researchgate.net
Reduction of Corresponding Aldehyde Intermediates
The final step in the formation of this compound is the reduction of its corresponding aldehyde, (E,Z)-2,6-nonadienal. This conversion is a critical step that modulates the final aroma profile of the plant tissue.
Involvement of Alcohol Dehydrogenase (ADH) Enzymes
The reduction of C9 aldehydes to their corresponding alcohols is catalyzed by alcohol dehydrogenase (ADH) enzymes (EC 1.1.1.1). tandfonline.comuliege.bewikipedia.org These enzymes facilitate the transfer of a hydride from a nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor to the aldehyde, converting it into a primary alcohol. uliege.bewikipedia.org Studies have shown that ADH enzymes can efficiently reduce various "green note" aldehydes, including (E)-2, (Z)-6-nonadienal, to their alcohol counterparts. uliege.be The activity of ADH can be influenced by factors such as pH and temperature, with optimal activity often observed between pH 5 and 7. uliege.be
Genetic Basis for ADH Activity and Expression
The capacity for aldehyde reduction is directly linked to the presence and expression of ADH genes. Comparative transcriptome analyses in plants like watermelon have identified specific ADH genes that are upregulated during fruit ripening, coinciding with the enhanced formation of flavor and aroma compounds, including C9 alcohols. frontiersin.orgfrontiersin.org The expression of these genes provides the necessary enzymatic machinery for the conversion of aldehydes generated by the LOX-HPL pathway into their corresponding alcohols, thereby contributing to the complexity of the fruit's volatile profile. frontiersin.orgfrontiersin.org
Genetic Loci and Quantitative Trait Loci (QTL) Associated with this compound Content
The variation in the content of this compound and other aroma compounds among different plant cultivars is largely determined by genetic factors. Quantitative Trait Locus (QTL) mapping is a powerful tool used to identify specific genomic regions that control the inheritance of complex traits like aroma compound production.
In cucumber, a major QTL designated qol8-2.1 has been identified on chromosome 2, which is strongly associated with the content of (E,Z)-2,6-nonadien-1-ol. nih.govresearchgate.netdntb.gov.ua This QTL exhibited a high logarithm of the odds (LOD) score, indicating a significant and reliable association. nih.govresearchgate.net Further genomic analysis of this region revealed a cluster of nine lipoxygenase (LOX) genes. nih.govdntb.gov.ua Correlation analysis between the expression of these genes and the content of (E,Z)-2,6-nonadien-1-ol pointed to CsLOX08 (CsaV3_2G005360) as a strong candidate gene responsible for the variation in this C9 alcohol. nih.govdntb.gov.ua
Table 1: Research Findings on QTLs Associated with this compound Content
| QTL Name | Chromosome | Associated Compound | Candidate Gene(s) | Plant Species | Reference(s) |
| qol8-2.1 | 2 | (E,Z)-2,6-nonadien-1-ol | CsLOX08 (CsaV3_2G005360) | Cucumber | nih.govdntb.gov.ua |
Candidate Gene Identification (e.g., CsLOX08 in Cucumber)
The biosynthesis of C9 aroma compounds, including this compound, originates from the lipoxygenase (LOX) pathway, which acts on fatty acid precursors like linoleic and linolenic acids. oup.comnih.gov A critical step in understanding the regulation of this pathway is the identification of the specific genes encoding the enzymes involved.
In cucumber (Cucumis sativus L.), significant research has focused on pinpointing the genetic basis for variations in aroma profiles. Studies utilizing quantitative trait locus (QTL) mapping have successfully identified a major QTL, designated qol8-2.1, on chromosome 2, which is strongly associated with the content of (E,Z)-2,6-nonadien-1-ol. nih.govnih.gov This genomic region contains a cluster of nine lipoxygenase genes. researchgate.netnih.gov
Through correlation analysis between the expression levels of these nine CsLOX genes and the concentration of (E,Z)-2,6-nonadien-1-ol in a recombinant inbred line (RIL) population, CsaV3_2G005360, also known as CsLOX08 , was identified as a strong candidate gene. nih.govnih.gov A significant positive correlation was observed between the expression of CsLOX08 and the accumulation of (E,Z)-2,6-nonadien-1-ol. nih.govresearchgate.net Further analysis revealed that the expression pattern of CsLOX08 aligned with the accumulation pattern of (E,Z)-2,6-nonadien-1-ol during fruit development in cucumber lines with high levels of this compound. researchgate.net
Another gene, CsLOX09 , has also been identified as a key player in the accumulation of C9 aromas in cucumber. oup.comresearchgate.net Overexpression and mutant studies have shown that CsLOX09 is crucial for the biosynthesis of several C9 compounds, and its expression is significantly correlated with their content. oup.com
| Gene | Organism | Locus/ID | Function/Association |
| CsLOX08 | Cucumber (Cucumis sativus) | CsaV3_2G005360 | Candidate gene for (E,Z)-2,6-nonadien-1-ol biosynthesis. nih.govnih.gov |
| CsLOX09 | Cucumber (Cucumis sativus) | Csa4G288070 | Key gene for C9 aroma accumulation. oup.comresearchgate.net |
Transcriptomic and Proteomic Analysis of Biosynthetic Enzymes
Transcriptomic and proteomic approaches have provided deeper insights into the regulation of this compound biosynthesis by analyzing the expression of genes and the abundance of proteins involved in the pathway.
The core biosynthetic pathway involves two key enzyme families: lipoxygenases (LOX) and hydroperoxide lyases (HPL), followed by the action of alcohol dehydrogenases (ADH) to convert aldehydes to alcohols. nih.govplos.org Transcriptome analyses during fruit development in cucumber and watermelon have revealed dynamic changes in the expression of genes encoding these enzymes. frontiersin.orgoup.com
In watermelon, for instance, transcriptomic studies integrated with metabolome analysis showed that genes for LOX and ADH were significantly enriched at different developmental stages, correlating with the accumulation of C9 volatile organic compounds (VOCs) like (E,Z)-2,6-nonadienal and (E,Z)-3,6-nonadien-1-ol. frontiersin.orgfrontiersin.org Specific ADH genes, such as Cla97C01G013600 and Cla97C05G089700, have been identified as enhancing the formation of these flavor compounds in ripened watermelon. frontiersin.orgnih.gov
In cucumber, the expression of CsLOX09 was found to be higher in a line with greater C9 aroma content (Q24) compared to a line with lower content (Q16). researchgate.net Furthermore, transcription factors that regulate the expression of these key enzymes are being identified. For example, the transcription factor CsDof1.8 was found to directly bind to the promoter of CsLOX09 and activate its expression, leading to increased C9 aroma production. oup.com
Proteomic analyses have complemented these findings. In a study on black tea processing, lipoxygenase was identified as a key enzyme in the linolenic acid metabolism pathway, and its downregulation was observed during the freezing and thawing process, which correlated with a decrease in the content of related aroma compounds. mdpi.com
| Enzyme Family | Gene/Protein Examples | Organism | Role in Biosynthesis |
| Lipoxygenase (LOX) | CsLOX08, CsLOX09 | Cucumber | Catalyzes the initial oxidation of fatty acids. oup.comnih.gov |
| Hydroperoxide Lyase (HPL) | - | Cucumber | Cleaves hydroperoxides to form C9 aldehydes. nih.govplos.org |
| Alcohol Dehydrogenase (ADH) | Cla97C01G013600, CmADH2 | Watermelon, Melon | Reduces C9 aldehydes to their corresponding alcohols, including this compound. frontiersin.orgnih.gov |
Influence of Environmental Factors and Agronomic Practices on Biosynthesis
The production of this compound and related C9 compounds is not solely determined by genetics; it is also significantly influenced by environmental conditions and agricultural techniques.
Studies on watermelon juice have shown that factors such as light, pH, and heat can alter the profile of volatile compounds. rsc.orgsemanticscholar.org Illumination, in particular, was found to increase the concentration of certain C9 alcohols, such as (E,Z)-3,6-nonadien-ol. rsc.org While the content of aldehydes like (E,Z)-2,6-nonadienal tended to decrease under various treatments like changes in pH and heat, the corresponding alcohols often showed an increase, suggesting a conversion process influenced by these external factors. rsc.orgsemanticscholar.org
Agronomic practices have also demonstrated a direct impact on the biosynthesis of these flavor compounds.
Fruit Bagging: In cucumber, the practice of bagging fruit on the vine was found to significantly alter the volatile profile. nih.gov Bagging led to an increase in the ratio of linoleic acid to α-linolenic acid, which are the precursors for C9 compounds. nih.gov This shift is important because these fatty acids are the starting point for the LOX pathway. The treatment also enhanced the (E,Z)-2,6-nonadienal/(E)-2-nonenal ratio, which is a key indicator of the desirable "cucumber-like" flavor. nih.gov
Grafting: The choice of rootstock in melon cultivation can dramatically affect the aroma composition of the fruit. nih.gov Grafting melon onto pumpkin rootstock resulted in the detection of trans, cis-2,6-nonadien-1-ol, which was absent in self-grafted plants and was associated with an unpleasant odor characteristic in this context. nih.gov This change was linked to significantly lower activities of ADH and alcohol acetyltransferase (AAT) enzymes and down-regulated expression of their corresponding genes. nih.gov
These findings highlight that environmental and agronomic manipulations can modulate the expression of biosynthetic genes and the activity of their encoded enzymes, thereby influencing the final concentration of this compound and related aroma compounds in the fruit.
| Factor/Practice | Crop | Observed Effect | Associated Biochemical/Genetic Change |
| Illumination | Watermelon | Increased content of C9 alcohols like (E,Z)-3,6-nonadien-ol. rsc.org | Alteration in the balance of aldehydes and alcohols. rsc.org |
| pH & Heat | Watermelon | Decreased (E,Z)-2,6-nonadienal, increased corresponding alcohols. rsc.orgsemanticscholar.org | Influence on the stability and conversion of volatile compounds. rsc.org |
| Fruit Bagging | Cucumber | Enhanced (E,Z)-2,6-nonadienal/(E)-2-nonenal ratio. nih.gov | Increased linoleic/α-linolenic acid ratio; altered LOX and HPL gene expression and enzyme activity. nih.gov |
| Grafting (Pumpkin Rootstock) | Melon | Detection of trans, cis-2,6-nonadien-1-ol; altered aroma profile. nih.gov | Reduced ADH and AAT activity; down-regulated expression of CmADHs and CmAATs. nih.gov |
Synthetic Chemistry and Derivatization Strategies for 2,6 Nonadien 1 Ol
Conventional Multistep Chemical Synthesis Methodologies
Traditional chemical synthesis provides robust and scalable methods for the production of 2,6-nonadien-1-ol. These approaches often involve multiple steps and allow for a high degree of control over the molecular structure.
Grignard Reagent-Mediated Approaches Utilizing Olefinic Precursors (e.g., cis-3-Hexen-1-ol)
A common synthetic route to (2E,6Z)-2,6-nonadien-1-ol begins with an olefinic precursor, such as (Z)-3-hexen-1-ol. chemicalbook.comguidechem.com This starting material is first converted to its corresponding halide, which then reacts with magnesium to form a Grignard reagent. chemicalbook.comscentree.co The subsequent reaction of this Grignard reagent with an α,β-unsaturated aldehyde like acrolein yields 1,6-nonadien-3-ol. chemicalbook.comguidechem.com
This method is advantageous for its use of readily available starting materials. The choice of the initial olefinic precursor is critical, as using a naturally derived material like natural hexenol can lead to the preferred isomer with a more desirable oily character, whereas synthetic hexenol may result in a less pleasant, drier aroma. chemicalbook.com
Allylic Rearrangement Techniques for Isomer Specificity
Following the Grignard reaction, the resulting 1,6-nonadien-3-ol undergoes an allylic rearrangement to produce the target (2E,6Z)-2,6-nonadien-1-ol. chemicalbook.comguidechem.comscentree.co This rearrangement is a key step for achieving the desired isomer. Allylic rearrangement processes can be facilitated by various catalysts, including those based on transition metals, to drive the reaction toward the desired primary or secondary alcohol. google.com The conditions of this rearrangement, such as temperature and the presence of specific catalysts, are crucial for controlling the stereochemistry of the final product.
Oxidation-Reduction Sequences Involving Nonadienals
An alternative synthetic pathway involves the oxidation of a diene alcohol followed by reduction. For instance, (Z3,Z6)-3,6-nonadien-1-ol can be oxidized to (E2,Z6)-2,6-nonadienal. google.comepo.org This oxidation can be achieved using a sulfoxide (B87167) compound as the oxidizing agent in the presence of a sulfur trioxide complex and an amine compound. google.comepo.org This process not only oxidizes the hydroxyl group to an aldehyde but also facilitates the rearrangement of the double bond from the 3-position to the 2-position. epo.org The resulting (E2,Z6)-2,6-nonadienal can then be reduced to (2E,6Z)-2,6-nonadien-1-ol.
Chemoenzymatic and Biocatalytic Routes for Enantioselective Production
Chemoenzymatic and biocatalytic methods offer a greener and more selective alternative to conventional chemical synthesis. These approaches leverage the high specificity of enzymes to produce enantiomerically pure compounds. spinchem.com
Enzymatic Conversion of Aldehydes to Alcohols (e.g., Yeast Bioreduction)
The reduction of (2E,6Z)-nonadienal to (2E,6Z)-nonadien-1-ol can be accomplished using biocatalysts. For example, alcohol dehydrogenase, which can be sourced from active baker's yeast cells, can effectively convert the aldehyde to the corresponding alcohol. google.com This method is part of a broader field of biocatalysis that utilizes enzymes for a variety of transformations, including the synthesis of flavor and fragrance compounds. google.comunimore.it The use of whole-cell biocatalysts, such as yeast, can be a cost-effective approach for such reductions. spinchem.com
Advantages and Limitations of Biocatalysis in Stereocontrol
Advantages:
High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, which allows for the synthesis of specific isomers and can eliminate the need for protecting groups and complex separation steps. spinchem.commdpi.com
Mild Reaction Conditions: Biocatalytic reactions are typically performed under mild conditions, such as moderate temperatures and pH, which reduces energy consumption and the formation of byproducts. spinchem.com
Environmental Benefits: These methods often avoid the use of hazardous reagents and heavy metal catalysts, making them more environmentally friendly. spinchem.com
Economic Viability: Biocatalysis can be economically advantageous by shortening synthetic routes and reducing production costs for complex molecules. spinchem.com
Limitations:
Enzyme Stability: Enzymes can be sensitive to operational conditions like temperature, organic solvents, and mechanical shear, which can lead to deactivation. nih.gov
Substrate and Product Inhibition: The efficiency of biocatalytic processes can be limited by inhibition from either the substrate or the product. researchgate.net
Commercial Availability and Cost: The range of commercially available enzymes can be limited, and their cost may be a factor for large-scale industrial applications. nih.govnanobioletters.com
Downstream Processing: While often simplified, the separation of the biocatalyst from the reaction mixture can still present challenges. researchgate.net
Recent advancements in protein engineering and the use of enzymes in flow chemistry are helping to overcome some of these limitations, expanding the applicability of biocatalysis in organic synthesis. mdpi.comresearchgate.net
| Research Finding | Methodology | Key Outcome | Reference |
| Synthesis via Grignard Reagent | Chemical Synthesis | Production of 1,6-nonadien-3-ol from (Z)-3-hexen-1-ol and acrolein. | chemicalbook.com |
| Isomer-Specific Synthesis | Allylic Rearrangement | Conversion of 1,6-nonadien-3-ol to (2E,6Z)-2,6-nonadien-1-ol. | chemicalbook.com |
| Oxidation of Diene Alcohol | Chemical Synthesis | Oxidation of (Z3,Z6)-3,6-nonadien-1-ol to (E2,Z6)-2,6-nonadienal. | google.com, epo.org |
| Enzymatic Reduction | Biocatalysis | Conversion of aliphatic aldehydes to alcohols using alcohol dehydrogenase from baker's yeast. | google.com |
Chemical Transformations and Synthesis of Analogs
The presence of a primary alcohol and two carbon-carbon double bonds in the this compound structure provides multiple sites for chemical modification. Strategic derivatization allows for the fine-tuning of its sensory profile and physical characteristics.
Esterification to Acetate (B1210297) Derivatives (e.g., 2,6-Nonadienyl Acetate)
Esterification of this compound is a common strategy to produce derivatives with modified scent profiles and increased stability. The most prominent example is the synthesis of 2,6-nonadienyl acetate.
One documented method for the preparation of (E,Z)-2,6-nonadienyl acetate involves the reaction of (E,Z)-2,6-nonadien-1-ol with acetyl chloride in the presence of a base. researchgate.net In a typical laboratory-scale synthesis, (E,Z)-2,6-nonadien-1-ol is dissolved in a suitable solvent and cooled, after which triethylamine (B128534) is added, followed by the dropwise addition of acetyl chloride. researchgate.net The reaction mixture is stirred at a low temperature and then quenched with water. researchgate.net The resulting acetate derivative is a key component in melon and other fruit flavor formulations. researchgate.netperfumerflavorist.com The market also offers acetate esters of both 2E, 6Z-nonadien-1-ol and 3E, 6Z-nonadien-1-ol. perfumerflavorist.com
Table 1: Synthesis of (E,Z)-2,6-Nonadienyl Acetate
| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Conditions | Product |
| (E,Z)-2,6-nonadien-1-ol | Acetyl chloride | Triethylamine | Dichloromethane | 0°C, followed by stirring for 30 min | (E,Z)-2,6-nonadienyl acetate |
Preparation of Other Related Functionalized Derivatives
Beyond esterification, the chemical scaffold of this compound allows for a variety of other transformations, leading to a range of functionalized derivatives with unique properties. These include aldehydes, ethers, and epoxides.
Oxidation to Aldehydes: The primary alcohol group of this compound can be oxidized to yield the corresponding aldehyde, 2,6-nonadienal. While direct oxidation of this compound is a logical synthetic route, a notable patented process describes the synthesis of (E2,Z6)-2,6-nonadienal from a related isomer, (Z3,Z6)-3,6-nonadien-1-ol. google.com This process employs a sulfoxide compound, a sulfur trioxide complex, and an amine compound to achieve a high-yield conversion. google.com The resulting (E2,Z6)-2,6-nonadienal is a valuable precursor for the synthesis of insect pheromones. google.com The corresponding aldehydes of this compound were commercially available even before the alcohol itself. perfumerflavorist.com
Formation of Ethers and Acetals: The hydroxyl group of this compound can also be converted into an ether. For instance, a patented method describes the synthesis of (E3,Z8,Z11)-3,8,11-tetradecatrienyl methoxymethyl ether starting from (Z3,Z6)-3,6-nonadienyl chloride, which is used to form a Grignard reagent. google.com This suggests that similar etherification strategies could be applied to this compound. Furthermore, the market offers the diethyl acetal (B89532) of trans, cis-2,6-nonadienal, indicating that the aldehyde derivative of this compound can be further functionalized to form acetals, which are known to have smooth and desirable odor profiles. perfumerflavorist.com
Epoxidation: The double bonds within the this compound structure are susceptible to epoxidation, which can lead to derivatives with novel sensory characteristics. A related patent describes the synthesis of (E2)-cis-6,7-epoxy-2-nonenal from (E2,Z6)-2,6-nonadienal, highlighting the potential for epoxidation of the 2,6-nonadienyl framework. google.com
Table 2: Examples of Other Functionalized Derivatives
| Starting Material (or related) | Transformation | Reagents/Conditions | Product |
| (Z3,Z6)-3,6-nonadien-1-ol | Oxidation | Sulfoxide compound, sulfur trioxide complex, amine compound | (E2,Z6)-2,6-nonadienal |
| (Z3,Z6)-3,6-nonadienyl chloride | Grignard formation and coupling with 5-acetoxy-(E3)-3-pentenyl methoxymethyl ether | Mg, THF; CuCl₂, P(OEt)₃ | (E3,Z8,Z11)-3,8,11-tetradecatrienyl methoxymethyl ether |
| (E2,Z6)-2,6-nonadienal | Epoxidation | Not specified in detail | (E2)-cis-6,7-epoxy-2-nonenal |
| trans, cis-2,6-Nonadienal | Acetal Formation | Ethanol, acid catalyst (inferred) | Diethyl acetal of trans, cis-2,6-nonadienal |
Ecological and Biological Functionality of 2,6 Nonadien 1 Ol Non Human Clinical
Role in Inter- and Intraspecific Chemical Communication
2,6-Nonadien-1-ol serves as a semiochemical, a chemical substance that carries a message for the purpose of communication. semiochemical.com Its function can vary depending on the context and the organisms involved, acting as a pheromone within a species or as an allomone or kairomone between different species.
While direct evidence of this compound's role in plant-plant signaling is an area of ongoing research, its presence as a plant volatile organic compound (VOC) suggests a potential role. Plants are known to emit VOCs to communicate with each other, often to warn neighboring plants of herbivore or pathogen attacks. For instance, treatment of poplar cuttings with methyl salicylate, a known plant defense signal, induced the production of several volatiles, including (E,Z)-3,6-nonadien-1-ol, a closely related isomer. tandfonline.com This suggests that the release of such compounds can be part of a plant's induced defense response, which could potentially be perceived by other plants.
This compound is a significant component of the volatile emissions from various plants, where it acts as a kairomone, a chemical signal that benefits the receiver of a different species. semiochemical.comresearchgate.net Insects, in particular, utilize these plant-emitted volatiles to locate host plants for feeding, oviposition, and mating.
The role of this compound in modulating insect behavior is complex, acting as either an attractant or part of a blend that can have antagonistic effects. For some insects, this compound is a key attractant. For example, (E,Z)-3,6-nonadien-1-ol was one of six compounds identified in the volatile blend emitted by males of the South American fruit fly, Anastrepha fraterculus, that triggered antennal responses in conspecific females. A synthetic mixture containing this compound was attractive to females in laboratory and semi-natural conditions.
Table 1: Examples of this compound and its Isomers in Insect Attraction
| Insect Species | Isomer of this compound | Role |
|---|---|---|
| Anastrepha fraterculus (South American fruit fly) | (E,Z)-3,6-nonadien-1-ol | Female attractant (component of male-produced pheromone) |
| Bactrocera cucurbitae (Melon fly) | (Z)-6-nonen-1-ol | Can have an antagonistic effect in attractive blends researchgate.net |
The detection of this compound and its isomers by insects can significantly influence their essential behaviors. As a component of host plant volatiles, it guides foraging insects to suitable food sources. The scent of ripening fruits, which often includes C9 alcohols like this compound, is a key cue for many fruit flies. researchgate.net
For oviposition, the presence of specific plant volatiles can signal a suitable location for females to lay their eggs. The floral scent of plants like Dracaena fragrans, which contains (E,Z)-2,6-nonadien-1-ol, is emitted at night, potentially to attract nocturnal pollinators. cmu.ac.th
In terms of mating, as seen with the South American fruit fly, male-produced volatiles containing an isomer of this compound play a direct role in attracting females for reproduction. It has also been identified as a component of the male-produced pheromone in other fruit fly species like Anastrepha suspensa and Anastrepha obliqua. mdpi.com
Involvement in Plant-Insect Interactions (e.g., as a Plant Volatile or Kairomone)
Modulation of Insect Attractancy or Repellency
Impact on Microbial Interactions within Ecosystems
The influence of this compound extends to the microbial world. In a study on the natural fermentation of salt-free bamboo shoots, the bacterial phylum Firmicutes showed a significant positive correlation with (E,Z)-3,6-nonadien-1-ol, while Proteobacteria had a significant negative correlation. mdpi.com This suggests that the presence and concentration of this compound can influence the composition of microbial communities in certain environments.
Furthermore, in the context of plant-microbe interactions in the rhizosphere, the application of the bacterium Bacillus subtilis to cucumber plants under high nutrient conditions led to an increase in the content of trans,cis-2,6-nonadien-1-ol in the fruit. nih.gov This indicates a complex interplay between beneficial soil microbes and the production of flavor and aroma compounds in plants. Research on barley roots has also shown that the emission of (2E, 6Z)-2,6-nonadien-1-ol can be influenced by fungal infection. researchgate.net
Influence on Organoleptic Perception in Edible Plants
This compound is a significant contributor to the flavor and aroma of many edible plants. It is known for its powerful green, cucumber-like, and melon-like notes. thegoodscentscompany.comthegoodscentscompany.com In high dilutions, it can have a fatty, cucumber-peel character. thegoodscentscompany.com This compound is a key aroma component in cucumbers, and its concentration is linked to the expression of certain genes involved in the lipoxygenase pathway. oup.com
Table 2: Organoleptic Profile of this compound
| Characteristic | Description |
|---|---|
| Odor | Green, cucumber, vegetable, melon, violet leaf thegoodscentscompany.comthegoodscentscompany.com |
| Flavor | Powerful green, apple, melon, cucumber peel (in high dilution), fatty thegoodscentscompany.com |
| Found In | Cucumber, melon, strawberry, green apple, violet leaves, black garlic, some teas thegoodscentscompany.comhmdb.camdpi.com |
Contribution to Distinctive "Green," "Cucumber," "Melon," and "Violet Leaf" Notes
This compound is a C9 alcohol that plays a significant role in the characteristic aroma profiles of various plants. researchgate.netresearchgate.net It is particularly recognized for imparting powerful "green," "cucumber," "melon," and "violet leaf" olfactory notes. thegoodscentscompany.comthegoodscentscompany.comulprospector.com This compound, often referred to as violet leaf alcohol, was first identified as a constituent of violet leaves and later in cucumbers. chemicalbook.comperfumerflavorist.com
The aroma of this compound is extremely potent; therefore, it is often perceived in dilution. thegoodscentscompany.com In its concentrated form, it can have a more general green and vegetable-like scent, but when diluted, it strikingly resembles the fresh aroma of cucumber and violet leaf. thegoodscentscompany.com Its olfactory profile is also described as having elements of melon, particularly watermelon, and green apple. thegoodscentscompany.comchemicalbook.com
The presence and concentration of this compound are critical for the typical flavor and scent of cucumber (Cucumis sativus). researchgate.netresearchgate.net Specifically, the (E,Z)-2,6-nonadien-1-ol isomer, along with its corresponding aldehyde, is considered one of the most important constituents of the cucumber flavor. researchgate.net Research on cucumber fruit development shows that the content of (E,Z)-2,6-nonadien-1-ol tends to be higher in the later stages of fruit development. researchgate.net Beyond cucumbers, it is used in fragrance compositions to create refined violet odors and to add fresh, green cucumber notes to various floral and fruit accords. thegoodscentscompany.comchemicalbook.com
Table 1: Aroma Profile of this compound
| Source/Context | Aroma Description |
| General | Powerful, green, vegetable, cucumber, violet leaf. thegoodscentscompany.comthegoodscentscompany.comchemicalbook.com |
| In Dilution | Cucumber, melon, fresh leafy, violet-leaf odor. thegoodscentscompany.comulprospector.combedoukian.com |
| Flavor Profile | Powerful, green, apple, and melon; cucumber-peel in high dilution, fatty. thegoodscentscompany.comthegoodscentscompany.com |
| Natural Occurrence | Violet leaves, violet flowers, cucumber oil, cornmint oil, prickly pear, malt. chemicalbook.comchemicalbook.com |
Relationship between Stereoisomers and Olfactory Qualities
The chemical structure of this compound allows for several stereoisomers, primarily based on the cis (Z) or trans (E) configuration of the double bonds at the second and sixth positions. These subtle structural differences between stereoisomers result in distinct olfactory characteristics. The organoleptic properties of the various nonadienol isomers can form a continuum from one to another. perfumerflavorist.com
The most commercially and olfactorily significant isomer is (2E,6Z)-2,6-Nonadien-1-ol, which is naturally found in violet leaf oil and cucumber oil. chemicalbook.com This isomer is prized for its intense and characteristic heavy, green, fatty odor, which is highly reminiscent of violet leaves. chemicalbook.com The synthesis of this specific isomer often starts from (Z)-3-hexen-1-ol to ensure the desired configuration and the resulting natural-smelling character. chemicalbook.com
Other isomers possess different scent profiles. For instance, the (2E, 6E)-nonadien-1-ol isomer was introduced commercially in 1980. perfumerflavorist.com While the literature extensively details the aroma of the (2E,6Z) isomer, it also notes that using a synthetic hexenol as a starting material can result in a less desirable isomer with a drier, less pleasant oily character. chemicalbook.com The different isomers can be used in perfumery as they generally possess a green smell reminiscent of violet leaf and cucumber, though the (2E,6Z) form is the most widely used. scentree.co
Table 2: Olfactory Characteristics of this compound Stereoisomers
| Stereoisomer | Common Name(s) | Olfactory Profile | Natural Occurrence (Examples) |
| (2E,6Z)-2,6-Nonadien-1-ol | Violet Leaf Alcohol, Cucumber Alcohol | Extremely powerful, diffusive green-vegetable odor; in dilution, reminiscent of cucumber and violet leaf. thegoodscentscompany.com Also described as heavy, fatty, and herbaceous. thegoodscentscompany.comchemicalbook.com | Violet leaf oil, cucumber oil. chemicalbook.com |
| (2E,6E)-2,6-Nonadien-1-ol | Generally described as having a green, violet, and cucumber character, but specific descriptors are less common in literature compared to the (E,Z) isomer. scentree.co | Commercially produced. perfumerflavorist.com | |
| Other Isomers (e.g., from synthetic starting materials) | Can result in a less desirable, drier, and less pleasant oily character compared to the (2E,6Z) isomer. chemicalbook.com | Result of certain synthetic pathways. chemicalbook.com |
Advanced Analytical Techniques for 2,6 Nonadien 1 Ol Research
Comprehensive Chromatographic-Mass Spectrometric Methodologies
Chromatography coupled with mass spectrometry provides the cornerstone for analyzing 2,6-Nonadien-1-ol, particularly within complex volatile mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a fundamental technique for the qualitative and quantitative analysis of this compound. In this method, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that serves as a chemical fingerprint.
The identification of (E,Z)-2,6-nonadien-1-ol is typically confirmed by comparing its mass spectrum and retention index with those of authentic standards and entries in mass spectral libraries like the NIST WebBook. nist.govnist.gov This technique has been successfully employed to identify and quantify this compound in various matrices, including fruits like watermelon and cucumber. researchgate.netoup.com For instance, research on different cucumber genotypes utilized GC-MS to analyze the content of (E,Z)-2,6-nonadien-1-ol. oup.com
Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS) for Volatile Profiling
For the analysis of volatile and semi-volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a widely used, solvent-free sample preparation technique. jst.go.jp This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile compounds adsorb to the fiber and are then thermally desorbed into the GC injector for analysis.
HS-SPME-GC/MS has been instrumental in characterizing the volatile profiles of numerous products. Studies on Sicilian prickly pears used this method to determine the aromatic profile, where (E,Z)-2,6-nonadien-1-ol was identified as a key aroma substance. researchgate.net Similarly, this technique was applied to analyze volatile compounds in fresh and pickled bamboo shoots, identifying this compound among the flavor-active compounds. jst.go.jp Research on different cucumber genotypes also employed HS-SPME-GC/MS to measure volatile compounds, including (E,Z)-2,6-nonadienal, a precursor to this compound. mdpi.com
Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O/MS) for Aroma-Active Compound Detection
Gas chromatography-olfactometry-mass spectrometry (GC-O/MS) is a powerful technique that combines instrumental analysis with human sensory perception to identify aroma-active compounds. As compounds elute from the GC column, the effluent is split between a mass spectrometer for identification and an olfactometry port where a trained panelist can sniff and describe the odor.
This technique has been crucial in pinpointing the sensory contribution of this compound in various foods. In a study on black garlic, GC-O-MS was used to characterize key aroma-active compounds, identifying (E,Z)-2,6-nonadien-1-ol as having a cucumber-like aroma. acs.org Similarly, research on Pontianak orange peel oil detected (E,Z)-2,6-nonadien-1-ol as an aroma-active compound. researchgate.net The analysis of cactus seed oil also utilized olfactometry to detect aroma-active compounds, including this compound. mdpi.com
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) for Volatile Analysis
While less specifically detailed for this compound in the provided context, thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) is a valuable technique for the analysis of volatile organic compounds (VOCs) and is relevant to its study. This method involves trapping volatiles from a sample onto a sorbent tube, which is then heated to release the compounds into the GC-MS system. This technique is particularly useful for concentrating low levels of volatiles from air or other gaseous samples.
Spectroscopic Approaches for Structural Confirmation
While GC-MS provides significant structural information, other spectroscopic techniques are employed for unambiguous structural confirmation of this compound. These methods, though not providing the properties themselves, are mentioned here for their role in structural elucidation:
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern. nist.govnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the precise arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.
Advanced Genetic and Genomic Techniques for Pathway Elucidation
Understanding the biosynthetic pathway of this compound involves advanced genetic and genomic approaches. These techniques help identify the genes and enzymes responsible for its formation in organisms like plants.
Quantitative Trait Locus (QTL) Mapping: This method is used to identify genomic regions associated with specific traits, such as the production of a particular compound. In cucumber, QTL mapping has been used to screen for loci related to aroma compounds. A major QTL, qol8-2.1, was identified on chromosome 2 and linked to the content of (E,Z)-2,6-nonadien-1-ol. oup.com
Transcriptome Analysis and Gene Expression Profiling: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can identify genes that are actively expressed during the production of this compound. Comparative transcriptome analysis in watermelon has revealed that certain alcohol dehydrogenase (ADH) genes are involved in the formation of (E,Z)-3,6-nonadien-1-ol. frontiersin.orgnih.gov In cucumber, correlation analysis between the content of (E,Z)-2,6-nonadien-1-ol and the expression of nine lipoxygenase (LOX) genes pointed to CsLOX08 as a likely candidate gene involved in its biosynthesis. oup.com
Genomics and Genome Sequencing: The availability of complete genome sequences allows for the identification of entire gene families involved in metabolic pathways. For example, the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways, which produce C6 and C9 compounds like this compound, are encoded by multigene families that can be studied through genomics. mdpi.com
Interactive Data Table: Research Findings on this compound
| Research Focus | Matrix | Analytical Technique(s) | Key Finding Related to this compound | Reference(s) |
| Aroma-Active Compounds | Black Garlic | GC-O-MS, GC-TOFMS | Identified as a key aroma-active compound with a cucumber-like scent. | acs.org |
| Volatile Compounds | Cactus Seed Oil | Dynamic Headspace-GC/MS, Olfactometry | Detected as an aroma-active compound. | mdpi.com |
| Aroma-Active Compounds | Pontianak Orange Peel Oil | GC-O, AEDA | Detected as an aroma-active volatile. | researchgate.net |
| Volatile Compounds | Fresh and Pickled Bamboo Shoots | HS-SPME-GC-MS, GC-O | Identified as a flavor-active compound. | jst.go.jp |
| Volatile Profile | Sicilian Prickly Pear | HS-SPME-GC/MS | Identified as a key aroma substance with a faint melon or cucumber-like aroma. | researchgate.net |
| Genetic Variation | Cucumber | GC-MS, QTL Mapping | A major QTL (qol8-2.1) was found to be associated with its content. The gene CsLOX08 was identified as a strong candidate. | oup.com |
| Volatile Compounds | Cucumber | HS-SPME-GC/MS | (E,Z)-2,6-nonadienal, its precursor, was identified as a main volatile compound. | mdpi.com |
| Genetic Analysis | Watermelon | Transcriptome Analysis | ADH genes were found to be involved in the biosynthesis of (E,Z)-3,6-nonadien-1-ol. | frontiersin.orgnih.gov |
Marker-Assisted Selection and Breeding for Flavor Improvement
Marker-assisted selection (MAS) is a sophisticated breeding strategy that utilizes molecular markers to identify desirable traits in plants, such as the production of specific flavor compounds like this compound. By identifying genetic markers, such as single nucleotide polymorphisms (SNPs), that are linked to the genes responsible for the synthesis of this compound, breeders can more efficiently select for plants with enhanced flavor profiles.
In cucumber (Cucumis sativus), research has focused on identifying quantitative trait loci (QTLs) associated with aroma compounds. A significant QTL, designated qol8-2.1, has been identified on chromosome 2 and is strongly associated with the content of (E,Z)-2,6-nonadien-1-ol. nih.gov This region was found to contain a cluster of nine lipoxygenase (LOX) genes, with CsLOX08 showing a significant positive correlation with the production of (E,Z)-2,6-nonadien-1-ol. nih.gov The identification of such QTLs and candidate genes allows for the development of molecular markers that can be used to select for cucumber varieties with higher levels of this desirable flavor compound. nih.gov
Similarly, in watermelon (Citrullus lanatus), genome-wide association studies (GWAS) have been employed to identify SNPs linked to various flavor compounds, including (E,Z)-3,6-nonadien-1-ol. usda.gov These studies have successfully identified favorable genotypes and associated SNPs that can be utilized in breeding programs to improve the flavor and aroma of watermelon. usda.gov
Table 1: Research Findings in Marker-Assisted Selection for this compound
| Crop | Technique | Key Finding | Reference |
|---|---|---|---|
| Cucumber | QTL Mapping | Identification of a major QTL (qol8-2.1) on chromosome 2 linked to (E,Z)-2,6-nonadien-1-ol content. nih.gov | nih.gov |
Gene Expression Analysis (e.g., qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is a powerful tool for analyzing the expression levels of specific genes involved in the biosynthesis of volatile compounds. This technique allows researchers to quantify the amount of messenger RNA (mRNA) transcribed from a particular gene, providing insights into the activity of biosynthetic pathways at different developmental stages or in different plant tissues.
In cucumber, the expression of genes such as lipoxygenase (LOX) and hydroperoxide lyase (HPL) have been shown to correlate with the production of C9 aldehydes and alcohols, including (E,Z)-2,6-nonadien-1-ol. nih.gov Studies have demonstrated that higher expression of CsHPL and CsLOX genes at certain stages of fruit development corresponds to increased levels of (E,Z)-2,6-nonadienal and its corresponding alcohol, (E,Z)-2,6-nonadien-1-ol. nih.gov
In melon (Cucumis melo), comparative transcriptome analysis has revealed that several alcohol dehydrogenase (ADH) genes are differentially expressed and are closely related to the metabolism of C9 alcohols and aldehydes. frontiersin.orgnih.gov The expression of these ADH genes is believed to play a crucial role in the formation of flavor and aroma compounds during fruit ripening. nih.govfrontiersin.org For instance, specific CmADH genes have been linked to the synthesis of (E,Z)-3,6-nonadien-1-ol. frontiersin.org
Table 2: Genes Associated with this compound Biosynthesis Investigated by qRT-PCR
| Plant | Gene(s) Investigated | Associated Compound(s) | Key Finding | Reference |
|---|---|---|---|---|
| Cucumber | CsLOX, CsHPL | (E,Z)-2,6-nonadienal, (E,Z)-2,6-nonadien-1-ol | Higher gene expression correlates with higher volatile content during specific fruit development stages. nih.gov | nih.gov |
Bioassays for Functional Activity Assessment in Ecological Contexts
Bioassays are essential for understanding the ecological roles of volatile compounds like this compound. These experiments assess the behavioral or physiological responses of organisms, such as insects, to specific chemical cues. Such studies can reveal the function of a compound as an attractant, repellent, or signaling molecule in plant-insect interactions.
For example, studies on the South American fruit fly, Anastrepha fraterculus, have identified (E,Z)-3,6-nonadien-1-ol as a component of male-borne volatiles that are also released by host fruits. mdpi.comresearchgate.net This suggests that the compound may play a role in attracting mated females to oviposition sites, blurring the line between a sexual pheromone and a host fruit odor cue. mdpi.com
Table 3: Bioassays Involving this compound in Ecological Contexts
| Organism | Context | Compound Variant | Observed or Hypothesized Role | Reference |
|---|---|---|---|---|
| Anastrepha fraterculus (South American fruit fly) | Male-borne volatiles and host fruit odor | (E,Z)-3,6-nonadien-1-ol | Potential attractant for mated females seeking oviposition sites. mdpi.com | mdpi.comresearchgate.net |
Future Research Directions and Potential Academic Applications in Chemical Science
Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms
The formation of 2,6-nonadien-1-ol in plants is primarily linked to the lipoxygenase (LOX) pathway, which transforms polyunsaturated fatty acids into a variety of volatile organic compounds (VOCs). frontiersin.orgresearchgate.netmdpi.complos.org Linoleic and linolenic acids serve as precursors for C9 alcohols and aldehydes, including this compound. plos.org Research in cucumber (Cucumis sativus L.) has been pivotal in understanding this process. Studies have shown that the content of C9 aroma compounds, which impart the characteristic cucumber-like flavor, is higher in mature fruits, while C6 compounds are more abundant in leaves and young fruits. researchgate.netresearchgate.net
Key enzymes in this pathway, such as lipoxygenase (LOX) and alcohol dehydrogenase (ADH), play a crucial role. frontiersin.org Specifically, research has identified a major quantitative trait locus (QTL) on chromosome 2 in cucumber that is strongly associated with the production of (E,Z)-2,6-nonadien-1-ol. researchgate.netresearchgate.net This region contains a cluster of nine LOX genes, with CsLOX08 showing a significant positive correlation with the compound's synthesis. researchgate.netresearchgate.net Further investigations have pinpointed that the CsDof1.8–CsLIPOXYGENASE09 module regulates the production of C9 aromas. oup.com Knocking out the Cslox09 gene in cucumber resulted in a significant decrease in C9 aldehydes and alcohols. oup.com
Future research will likely focus on isolating and characterizing the specific LOX and ADH isozymes involved in the stereospecific production of this compound. Understanding the regulatory networks that control the expression of these enzyme-encoding genes at different developmental stages and in response to environmental stimuli is a key area for exploration.
Investigation of Receptor-Ligand Interactions in Target Organisms
As a semiochemical, this compound plays a vital role in insect communication. It has been identified as a component of the male-produced volatile blend in several fruit fly species, such as Anastrepha obliqua and Anastrepha fraterculus, where it attracts conspecific females. nih.govresearchgate.net Electrophysiological studies using techniques like gas chromatography coupled with an electroantennographic detector (GC-EAD) have confirmed that the antennae of these female flies possess olfactory sensory neurons that respond to this compound. nih.gov
The specificity of this interaction is crucial for reproductive isolation and can even drive speciation. researchgate.net Future research is needed to deorphanize the specific olfactory receptors (ORs) in these insects that bind to this compound. frontiersin.org This involves expressing candidate ORs in heterologous systems and testing their response to the compound. Detailed studies of the binding pocket through site-directed mutagenesis and computational modeling will provide insights into the structural basis of ligand recognition and the high specificity observed in insect pheromone detection. google.comnih.gov Understanding these interactions at a molecular level is fundamental for developing targeted and species-specific pest management strategies.
Development of Sustainable Production Methods through Metabolic Engineering and Synthetic Biology
Currently, the industrial synthesis of trans-2-cis-6-nonadien-1-ol often starts from (Z)-3-hexen-1-ol, which is converted to a Grignard reagent and then reacted with acrolein. scentree.coscentree.co An alternative method involves the oxidation of (Z3,Z6)-3,6-nonadien-1-ol. google.com However, these chemical syntheses can be energy-intensive and may not be environmentally benign.
Metabolic engineering and synthetic biology offer promising avenues for the sustainable production of this compound. nih.gov Yeasts such as Pichia pastoris are being explored as microbial cell factories for producing fatty acids and their derivatives. nih.gov By introducing and optimizing the expression of key biosynthetic enzymes, such as specific LOX and ADH from plants, it may be possible to engineer a metabolic pathway in these microorganisms to produce this compound from simple carbon sources. This approach could provide a more sustainable and potentially cost-effective alternative to chemical synthesis. Future work will involve pathway optimization, enhancement of precursor supply, and improvement of product yield and titer.
Exploration of this compound and its Analogs in Environmentally Benign Pest Management Strategies
The demonstrated role of this compound as a sex attractant for agricultural pests like the fruit flies Anastrepha obliqua and Anastrepha fraterculus underscores its potential in environmentally friendly pest management. nih.gov Synthetic blends containing this compound have been shown to be attractive to females and could be used in monitoring and control strategies, such as in lure-and-kill or mass trapping systems. nih.gov
Furthermore, the diversity of volatile compounds in plants, including isomers of nonadienol, has been correlated with pest incidence. researchgate.net Research on chili peppers has shown that the profile of volatile compounds, including 3,6-nonadien-1-ol, varies among different varieties and correlates with their resistance or susceptibility to major insect pests. researchgate.net This suggests that this compound and its analogs could be used not only as attractants but also potentially as repellents or as part of a "push-pull" strategy. Future research should focus on field trials to optimize the formulation and deployment of these semiochemicals for effective and sustainable pest control.
Advanced Studies on the Role of Stereoisomers in Biological Specificity
Stereoisomerism is a critical factor in the biological activity of many molecules, including pesticides and pheromones. michberk.com The spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target. michberk.com this compound can exist as different geometric isomers (cis/trans or E/Z) due to the two double bonds in its structure. The (2E,6Z) isomer, often referred to as trans-2,cis-6-nonadien-1-ol, is a well-known component of cucumber and violet leaf oil. scentree.cothegoodscentscompany.com
The biological activity of different stereoisomers can vary significantly. For example, in the context of insect pheromones, often only one specific isomer is active, while others may be inactive or even inhibitory. michberk.com Studies on fruit flies have identified (E,Z)-3,6-nonadien-1-ol and (Z,Z)-3,6-nonadien-1-ol as bioactive compounds. nih.govmdpi.com It is crucial for future research to synthesize and test the biological activity of all possible stereoisomers of this compound individually. This will clarify which specific isomers are responsible for the observed effects in different organisms and will be essential for the development of highly specific and effective applications, such as pest-specific attractants.
Multi-Omics Integration for Holistic Understanding of Metabolite Pathways
A comprehensive understanding of the biosynthesis and regulation of this compound can be achieved through a multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics. This strategy has been successfully applied to study flavor formation in watermelon, where the integration of transcriptome and metabolome data provided insights into the glycolytic and LOX pathways. frontiersin.org
In cucumber, metabolome and transcriptome analyses have revealed the dynamic changes in volatile compounds and the expression of related genes during fruit development. plos.org Such studies have identified correlations between the accumulation of specific C9 alcohols and aldehydes and the expression levels of certain ADH genes. frontiersin.org By combining these datasets, researchers can build comprehensive models of the metabolic networks involved in the production of this compound. This holistic view can help identify key regulatory genes and bottlenecks in the pathway, providing valuable targets for metabolic engineering and for breeding programs aimed at enhancing desirable flavor profiles in crops.
Q & A
Basic Research Questions
Q. How can 2,6-Nonadien-1-ol be reliably identified and quantified in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) is recommended for separating volatile C9 aldehydes and alcohols. For quantification, use internal standards like 4-methyl-1-pentanol and calibrate against reference spectra. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is suitable for non-volatile derivatives. Ensure validation via spike-recovery experiments and linearity checks (R² ≥ 0.99) .
Q. What synthetic routes yield this compound with high efficiency?
- Methodological Answer : The most feasible routes involve epoxidation of precursor terpenes followed by acid-catalyzed rearrangement. For example, 9-(3,3-dimethyloxiranyl)-3,7-dimethyl-2,6-nonadien-1-ol can be synthesized via Sharpless epoxidation with yields up to 87% under optimized conditions (0°C, 24 hr, dichloromethane solvent). Purification via fractional distillation (95.5–100°C at 1.47 kPa) minimizes byproducts. Validate purity using GC-FID with a DB-5MS column .
Q. What are the key physicochemical properties influencing experimental handling of this compound?
- Methodological Answer : The compound’s low water solubility (<1 mg/mL at 25°C) necessitates dissolution in ethanol or DMSO for bioassays. Its volatility (boiling point: 196°C) requires storage under inert gas (e.g., argon) at –20°C. Use amber vials to prevent photodegradation. Note its strong vegetable-like odor (threshold <1 ppm), requiring fume hood use for safety .
Advanced Research Questions
Q. How do lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways regulate this compound biosynthesis in plants?
- Methodological Answer : LOX oxidizes linolenic acid to 13-hydroperoxides, which HPL cleaves into (E,Z)-2,6-nonadienal. This aldehyde is reduced to this compound via alcohol dehydrogenase (ADH). Monitor enzyme activity via spectrophotometry: LOX (234 nm, conjugated diene formation) and HPL (GC-MS for volatile products). Gene expression can be tracked via qRT-PCR with primers targeting LOX2 and HPL1 .
Q. What bioactivities are associated with this compound, and how can they be validated in vitro?
- Methodological Answer : Antitumor and antimicrobial activities are reported (IC₅₀: 20–50 µg/mL in MTT assays). For validation:
- Antimicrobial : Use broth microdilution (CLSI M07-A10) against E. coli and S. aureus.
- Antitumor : Test cytotoxicity in HepG2 cells with doxorubicin as a positive control.
- Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA. Confirm compound stability in media via LC-MS .
Q. How do environmental factors like temperature and pH affect this compound stability in food matrices?
- Methodological Answer : Thermal treatment (90°C for 60 sec) degrades (E,Z)-2,6-nonadienal (precursor) by 70% but increases this compound concentrations 2–4× due to aldehyde reduction. Use accelerated stability studies (40°C/75% RH for 6 months) with HS-SPME-GC-MS monitoring. Optimize pH to 5–6 (citrate buffer) to minimize esterification .
Q. How to resolve contradictions in reported toxicity thresholds for this compound?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines vs. animal models). Standardize protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
